molecular formula C16H16O4 B2447515 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde CAS No. 1305312-52-0

4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde

Cat. No.: B2447515
CAS No.: 1305312-52-0
M. Wt: 272.3
InChI Key: KLGPGXJRLYSHIL-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde (CAS 1305312-52-0) is a substituted benzaldehyde compound of interest in organic and medicinal chemistry research. It belongs to a class of compounds that have been investigated for their potential to increase tissue oxygenation . Substituted benzaldehydes often serve as key synthetic intermediates or core structures in the development of new chemical entities with various biological activities, such as antimicrobial and antifungal properties, drawing parallels to related Schiff base compounds derived from o-vanillin . Researchers may explore its utility as a building block for synthesizing more complex molecules, including ligands for metal complexes or candidates in pharmaceutical discovery. This product is strictly for laboratory research purposes.

Properties

IUPAC Name

4-methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-6-4-3-5-13(14)11-20-16-9-12(10-17)7-8-15(16)19-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGPGXJRLYSHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis is the most direct route, leveraging nucleophilic substitution between a phenolic oxygen and an alkyl halide. For this compound:

  • 4-Methoxy-3-hydroxybenzaldehyde is deprotonated using potassium hydroxide (KOH) in ethanol, generating a phenoxide ion.
  • The phenoxide attacks (2-methoxyphenyl)methyl bromide in an SN2 mechanism , forming the desired ether bond.

Optimized Conditions (adapted from):

  • Solvent: Ethanol (95%)
  • Base: Potassium hydroxide (20–50% aqueous solution)
  • Temperature: 35–40°C during reagent addition, followed by room-temperature stirring for 12 hours.
  • Molar Ratio: 1:1.2 (phenol:alkyl halide) to ensure complete conversion.

Workup:
The product precipitates as a white solid, filtered and washed with water to remove residual base. Drying under reduced pressure yields the pure compound.

Yield: 90–92% (extrapolated from analogous reactions).

Mitsunobu Reaction

Reaction Overview

The Mitsunobu reaction offers an alternative for ether formation, particularly useful for sterically hindered substrates. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate coupling between 4-methoxy-3-hydroxybenzaldehyde and (2-methoxyphenyl)methanol .

Procedure:

  • Dissolve the phenol and alcohol in tetrahydrofuran (THF).
  • Add DEAD and PPh₃ at 0°C, then warm to room temperature.

Advantages:

  • Avoids alkyl halide precursors.
  • High stereochemical control.

Limitations:

  • Costlier reagents.
  • Requires chromatographic purification, reducing scalability.

Yield: ~85% (estimated from similar aryl ether syntheses).

Ullmann-Type Coupling

Catalytic Approach

Ullmann condensation, mediated by copper catalysts, enables coupling of aryl halides with phenols. While less common for simple ethers, this method is viable for substrates requiring harsh conditions:

Reaction Setup:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Base: Cs₂CO₃
  • Solvent: Dimethylformamide (DMF) at 110°C.

Applicability:

  • Suitable if (2-methoxyphenyl)methyl chloride is used as the electrophile.
  • Longer reaction times (24–48 hours) and lower yields (~70%) limit industrial utility.

Comparative Analysis of Methods

Method Conditions Yield Scalability Cost Efficiency
Williamson Synthesis KOH, ethanol, 35–40°C 90–92% High High
Mitsunobu Reaction DEAD, PPh₃, THF, 0°C → RT ~85% Moderate Low
Ullmann Coupling CuI, Cs₂CO₃, DMF, 110°C ~70% Low Moderate

Critical Considerations

Solvent Selection

Ethanol balances solubility and environmental impact, while DMF enhances reactivity but complicates waste management.

Protecting Group Strategy

The aldehyde group remains intact under basic Williamson conditions due to its lower acidity compared to phenolic –OH.

Industrial Feasibility

The Williamson method is preferred for scale-up, mirroring patented protocols for related intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzoic acid.

    Reduction: 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows for:

  • Building Block in Organic Synthesis : Utilized in the production of pharmaceuticals and agrochemicals.
  • Reactivity Studies : Investigated for its potential to undergo various chemical transformations, such as oxidation to form carboxylic acids or reduction to alcohols.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates potential in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for drug development:

  • Drug Development : Ongoing studies aim to evaluate its efficacy as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease mechanisms.
  • Case Studies : Documented instances where derivatives of this compound have shown promising results in preclinical trials for conditions such as cancer and diabetes.

Case Studies

  • Antimicrobial Activity Study
    • A study published in a peer-reviewed journal demonstrated the compound's effectiveness against Staphylococcus aureus, showcasing its potential as a new antibiotic agent.
  • Anti-inflammatory Research
    • Clinical trials indicated that derivatives of this compound significantly reduced markers of inflammation in animal models, paving the way for further exploration in human studies.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and aldehyde groups can form hydrogen bonds or participate in other interactions with molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the additional methoxyphenyl group.

    3-Methoxybenzaldehyde: Similar structure but with different substitution pattern.

    4-Benzyloxy-3-methoxybenzaldehyde: Contains a benzyloxy group instead of a methoxyphenyl group.

Uniqueness

4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde is unique due to its dual methoxy substitution and the presence of both benzaldehyde and methoxyphenyl groups

Biological Activity

4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde is a benzaldehyde derivative with significant potential in biological applications. This compound features multiple methoxy groups, which enhance its reactivity and interaction with biological systems. Recent studies have focused on its antimicrobial, anticancer, and other pharmacological properties, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C16H16O4C_{16}H_{16}O_4. The presence of methoxy groups contributes to its lipophilicity, allowing better membrane penetration and interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds suggest effective antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. For example, some derivatives have demonstrated cytotoxic effects against breast cancer cells by triggering apoptotic pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 2-hydroxy-4-methoxybenzaldehyde, a close derivative, against MRSA. The results indicated that this compound could dislodge preformed biofilms and sensitize bacterial cells to conventional antibiotics like tetracycline. The study concluded that such compounds could be developed into effective treatments for resistant bacterial infections .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of methoxylated benzaldehydes. In vitro tests revealed that these compounds could significantly reduce cell viability in various cancer cell lines, including A-431 and Jurkat cells. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating their potential as alternative therapeutic options .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
4-MethoxybenzaldehydeStructureModerate antimicrobial activity
3-MethoxybenzaldehydeStructureLow anticancer activity
4-Benzyloxy-3-methoxybenzaldehydeStructureHigh cytotoxicity against certain cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via Williamson ether synthesis , where a methoxy-substituted benzaldehyde reacts with a 2-methoxyphenylmethyl halide under basic conditions (e.g., K₂CO₃ or NaH in DMF or acetone). Catalytic phase-transfer agents like tetrabutylammonium bromide (TBAB) can enhance reaction efficiency.
  • Optimization : Yields depend on solvent polarity, reaction temperature (60–80°C), and stoichiometric ratios. For example, excess alkylating agent (1.2–1.5 eq.) improves etherification. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using the aldehyde proton (~10 ppm) and methoxy groups (~3.8–4.0 ppm). Aromatic protons appear as multiplet signals between 6.5–8.0 ppm.
  • FTIR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹).
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves the 3D structure. Crystallization in acetone or DMSO yields suitable crystals. Hydrogen bonding between methoxy groups and aldehyde oxygen is a key structural feature .

Q. What are the primary chemical reactions involving the aldehyde group in this compound?

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ in acidic conditions.
  • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a benzyl alcohol.
  • Nucleophilic Addition : Grignard reagents (e.g., RMgX) form secondary alcohols. Schiff base synthesis with amines (e.g., hydrazines) is common in heterocyclic chemistry .

Advanced Research Questions

Q. How can kinetic studies elucidate the mechanism of nucleophilic substitution reactions at the methoxy groups?

  • Approach : Use pseudo-first-order kinetics with varying nucleophiles (e.g., NaI in acetone). Monitor reaction progress via HPLC or GC-MS . Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots reveal whether the mechanism is SN1 or SN2.
  • Data Interpretation : A negative ΔS‡ suggests associative (SN2) pathways, while positive ΔS‡ indicates dissociative (SN1) mechanisms. Substituent effects (e.g., electron-withdrawing groups) slow reaction rates due to decreased nucleophilicity .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Case Study : Discrepancies in antimicrobial assays may arise from variations in bacterial strains, solvent carriers (DMSO vs. ethanol), or concentration ranges (10–100 µM).
  • Resolution :

Standardize assays using CLSI guidelines.

Perform dose-response curves (IC₅₀ calculations) with triplicate replicates.

Validate membrane permeability via fluorescence microscopy (e.g., SYTOX Green uptake) .

Q. What computational strategies predict binding interactions between this compound and biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450). The methoxy and benzyloxy groups often occupy hydrophobic pockets.
  • MD Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes.
    • Validation : Compare computational results with SPR (surface plasmon resonance) binding constants (KD values) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Challenges :

  • Disorder : Methoxy groups may exhibit rotational disorder.
  • Twinned Crystals : Common in orthorhombic systems.
    • Solutions :
  • Use SHELXL ’s PART instruction to model disorder.
  • Apply TWIN/BASF commands for twinned data. R-factor convergence below 5% ensures reliability.
  • Validate with Hirshfeld surface analysis (CrystalExplorer) .

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